Furosin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H22O19 |
|---|---|
Molecular Weight |
650.5 g/mol |
IUPAC Name |
[(1S,9R,18R,19S,21R,22S)-7,7,8,12,13,22-hexahydroxy-21-(hydroxymethyl)-3,6,16-trioxo-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,10,12,14-tetraen-19-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H22O19/c28-5-12-19-18(35)21(25(42-12)45-22(36)6-1-9(29)16(33)10(30)2-6)44-23(37)7-3-11(31)17(34)20-14(7)15-8(24(38)43-19)4-13(32)26(39,40)27(15,41)46-20/h1-4,12,15,18-19,21,25,28-31,33-35,39-41H,5H2/t12-,15+,18+,19-,21-,25+,27?/m1/s1 |
InChI Key |
CXTMLIMZRPKULL-YXYYPBJFSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@H]3[C@H]([C@@H]([C@H](O2)CO)OC(=O)C4=CC(=O)C(C5([C@@H]4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C4=CC(=O)C(C5(C4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O |
Synonyms |
furosin |
Origin of Product |
United States |
Furosine ε N 2 Furoylmethyl L Lysine : Research Perspectives
Formation Mechanisms of Furosine
The primary pathway for furosine formation is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars when food is heated.
Maillard Reaction: Early Stages and Amadori Compounds
The Maillard reaction begins with the condensation of a carbonyl group from a reducing sugar (like glucose or lactose) with a free amino group of an amino acid, peptide, or protein. mdpi.com This initial step forms an unstable Schiff base, which then undergoes a spontaneous rearrangement to form a more stable ketoamine known as an Amadori compound. nuft.edu.ua In the context of furosine, the key reaction involves the ε-amino group of the essential amino acid lysine (B10760008). nih.govagriculturejournals.cz
Furosine itself is not a direct product of the Maillard reaction in food. It is an artifact generated during the acid hydrolysis of the Amadori compound, specifically N-ε-fructoselysine, which is formed from the reaction between lysine and glucose. mdpi.comnih.govd-nb.info This acid hydrolysis, typically performed in a laboratory setting for analytical purposes, cleaves the Amadori compound to yield furosine, which can then be quantified. d-nb.infoinnocua.net Therefore, the amount of furosine measured in a food product serves as an indirect indicator of the extent of the early stages of the Maillard reaction and the amount of lysine that has become chemically modified or "blocked." mdpi.comnih.govinnocua.net
Influence of Processing Conditions on Furosine Formation
The conditions under which food is processed and stored have a significant impact on the rate and extent of furosine formation.
Heat treatment is a major factor promoting the Maillard reaction and, consequently, the formation of furosine precursors. innocua.net The intensity of the thermal process, including both temperature and duration, directly correlates with the amount of furosine formed. frontiersin.orgfrontiersin.org
Temperature: Higher processing temperatures generally lead to increased furosine levels. Studies on milk have shown that furosine content is significantly affected by preheating conditions, with extreme temperatures (>100°C) and holding times leading to a remarkable increase in furosine. researchgate.net Similarly, in the drying of strawberries, the highest rates of furosine formation were observed at higher temperatures of 70°C and 75°C. csic.es In camel milk, furosine content increased significantly when the heat treatment temperature exceeded 120°C. frontiersin.org
Type of Heat Treatment: Different heating methods can result in varying levels of furosine. For instance, direct steam injection (DSI) in milk processing tends to produce less furosine compared to indirect heating methods. researchgate.net In the production of fresh filled pasta, nascent steam pasteurization resulted in lower furosine formation compared to inject steam pasteurization. researchgate.net
Presence of Oxygen: The presence of dissolved air (oxygen) can influence furosine formation. Studies on heated milk have shown that samples de-aerated prior to heating had higher furosine levels than those bubbled with air. dairy-journal.org This is likely due to oxidative side reactions that can degrade the Amadori compounds in the presence of oxygen. dairy-journal.org
The following table illustrates the effect of different heat treatments on furosine content in various food products.
| Food Product | Heat Treatment | Furosine Content (mg/100g protein) |
| Skim Milk Powder | Preheating >115°C for 60-180s | >300 (up to 600) researchgate.net |
| UHT Milk (Indirect) | Not specified | 168.72 researchgate.net |
| UHT Milk (DSI) | Not specified | 43.81 researchgate.net |
| HTST Pasteurized Milk | Not specified | 6.95 researchgate.net |
| Fresh Filled Pasta (Inject Steam) | Not specified | 24.72 researchgate.net |
| Fresh Filled Pasta (Nascent Steam) | Not specified | 19.8 researchgate.net |
| Camel Milk | Heating at 120°C and 135°C | Significant increase frontiersin.org |
Furosine formation is not limited to the initial processing; it can also continue during storage, particularly at elevated temperatures.
Storage Temperature: This is a critical factor influencing furosine formation in stored products. researchgate.net In milk-cereal-based baby foods stored for 9 months, furosine content increased with storage temperature (25°C, 30°C, and 37°C). researchgate.net Similarly, the storage of UHT milk at high ambient temperatures leads to an increase in furosine. researchgate.net
Relative Humidity: For dried products like milk powders, relative humidity during storage also plays a role in furosine formation, second only to temperature. researchgate.net
Storage Time: As expected, longer storage times generally lead to higher levels of furosine, as the Maillard reaction continues to proceed, albeit at a slower rate than during high-temperature processing. researchgate.net
The table below shows the impact of storage on furosine levels in milk-cereal baby foods.
| Product | Initial Furosine (mg/100g protein) | Furosine after 9 months storage (mg/100g protein) |
| Milk-Cereal Baby Food 1 | 310-340 | 426-603 researchgate.net |
| Milk-Cereal Baby Food 2 (with honey) | 310-340 | Higher than samples without honey researchgate.net |
Thermal Treatment Effects
Kinetic Studies of Furosine Formation
Kinetic studies provide a mathematical understanding of the rate at which furosine forms under different conditions. In many food systems, the formation of furosine during thermal processing can be described by pseudo-zero-order kinetics, especially in the initial phase of heating. researchgate.netnih.govnih.gov This implies that the rate of formation is constant and independent of the concentration of reactants for a given temperature. cambridge.org
Rate Constants (k): These values quantify the speed of the reaction. For example, in hot-air dried strawberries, the rate constants for furosine formation ranged from 0.0069 to 0.0422 mg/kg protein/s, with the highest values observed at the highest temperatures. csic.es
Activation Energy (Ea): This parameter indicates the sensitivity of the reaction rate to changes in temperature. A higher Ea means the reaction rate increases more significantly with a rise in temperature. Studies on furosine formation in milk have reported Ea values around 88.7-90.2 kJ/mol. nih.gov For dried strawberries, an Ea of 102.3 kJ/mol was determined. csic.es In fresh filled pasta, the activation energy was estimated to be approximately 111 kJ/mol. researchgate.net
Role of Specific Reactants (e.g., lysine, sugars)
The formation of furosine is fundamentally dependent on the presence and availability of its precursors: the amino acid lysine and reducing sugars.
Lysine: As the primary amino acid involved in forming the precursor to furosine, the amount of available lysine in a food is a limiting factor. mdpi.comnih.gov Foods with a higher protein content, and specifically a higher lysine content within that protein, tend to form more furosine under the same processing conditions. mdpi.com This is particularly relevant for cereal products, where lysine is often the limiting amino acid. mdpi.com
Reducing Sugars: The type and concentration of reducing sugars (e.g., glucose, lactose (B1674315), fructose) also play a crucial role. In dairy products, the primary reducing sugar is lactose, which reacts with lysine to form lactulosyl-lysine, the Amadori precursor to furosine. nuft.edu.uainnocua.net In other foods, such as breakfast cereals or fruit products, glucose and fructose (B13574) are the main reactants. The presence of ingredients like honey, which is rich in reducing sugars, can lead to higher furosine content. mdpi.com
The following table summarizes the key reactants and their roles.
| Reactant | Role | Example Food Matrix |
| Lysine | Provides the ε-amino group for the initial reaction. mdpi.comagriculturejournals.czinnocua.net | Milk, cereals, meat mdpi.comagriculturejournals.cznih.gov |
| Lactose | Primary reducing sugar in dairy products. nuft.edu.uainnocua.net | Milk, cheese nuft.edu.uaagriculturejournals.cz |
| Glucose | A common reducing sugar in many foods. d-nb.info | Breakfast cereals, carrots mdpi.comacs.org |
| Fructose | Another key reducing sugar. | Fruits, honey mdpi.comacs.org |
Role of Furosine as a Biochemical Indicator and Marker
Furosine serves as a crucial marker in assessing the quality and processing history of various food products. Its presence and concentration provide valuable insights into the extent of thermal damage, the progression of the Maillard reaction, and the resulting modifications to protein structure and digestibility.
Assessment of Thermal Damage and Processing Intensity
Furosine is widely recognized as a reliable indicator of the severity of heat treatment applied to foods. agriscigroup.usnih.gov Its concentration directly correlates with the intensity and duration of thermal processing. lifeasible.com For instance, in dairy products, furosine levels can distinguish between different heat treatments such as pasteurization, ultra-high temperature (UHT) processing, and sterilization. agriscigroup.usnih.govdairy-journal.org The higher the temperature and the longer the heating time, the greater the amount of furosine formed. lifeasible.comfrontiersin.org
This makes furosine a valuable tool for quality control in the food industry. By measuring furosine content, manufacturers can monitor and control their heating processes to ensure product consistency and minimize heat-induced damage. psu.edunih.gov For example, studies on breakfast cereals have shown that furosine levels can help establish optimal manufacturing conditions to preserve the nutritional value of the product. mdpi.com
The table below illustrates the typical furosine content in different types of milk, reflecting the varying intensity of their heat treatments.
| Heat Treatment Category | Mean Furosine Content (mg/100 g protein) |
| Pasteurized Milk | 9.9 ± 1.3 dairy-journal.org |
| Extended Shelf Life (ESL) Milk | 11.70 - 115.16 sci-hub.se |
| UHT Milk | 204 ± 124 dairy-journal.org |
| Sterilized Milk (in-bottle) | up to 278 acs.org |
This table presents a summary of furosine levels found in various types of milk, demonstrating the correlation between heat treatment intensity and furosine concentration.
Research has also explored furosine levels in other food products. For example, a study on fermented milks in China found a wide range of furosine concentrations, from 25.40 to 1661.05 mg/100 g of protein, indicating significant variations in processing conditions. agriscigroup.us In pasta, furosine content has been observed to range from 107 to 506 mg/100 g of protein, allowing for the differentiation of products based on the drying processes used. nih.gov
Indicator of Maillard Reaction Extent
Furosine is a key marker for the initial stages of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. lifeasible.commdpi.comnih.govnih.govnih.gov Specifically, furosine is formed from the acid hydrolysis of the Amadori compound, Nε-fructoselysine, which is an early product of the Maillard reaction involving the amino acid lysine. nih.govresearchgate.net Therefore, the concentration of furosine serves as an indirect measure of the extent of the early Maillard reaction. mdpi.com
The Maillard reaction is responsible for the development of color, flavor, and aroma in many cooked foods. asianpubs.org However, it can also lead to the loss of essential amino acids, thereby reducing the nutritional quality of the food. nih.gov By monitoring furosine levels, food scientists can assess the progression of the Maillard reaction and its impact on food quality. psu.edu For instance, furosine determination is useful in evaluating the progress of the Maillard reaction during the manufacturing of infant cereals. psu.edu
Correlation with Protein Modification and Digestibility Studies
The formation of furosine is directly linked to the modification of lysine, an essential amino acid. mdpi.comnih.gov When the ε-amino group of a lysine residue in a protein reacts with a reducing sugar, it becomes "blocked" or unavailable for digestion and utilization by the body. lupinepublishers.com Furosine measurement provides an estimate of this blocked lysine and, consequently, the reduction in the nutritional quality of the protein. nih.govlupinepublishers.com
Advanced Analytical Methodologies for Furosine Quantification
Accurate and reliable quantification of furosine is essential for its use as a biochemical marker. Various analytical techniques have been developed and refined for this purpose, with chromatographic methods being the most widely employed.
Chromatographic Techniques
Chromatography is the cornerstone of furosine analysis, offering high sensitivity and specificity. agriscigroup.usmdpi.comnih.govresearchgate.net These techniques separate furosine from other compounds in a complex food matrix, allowing for its precise measurement.
High-Performance Liquid Chromatography (HPLC) is the most common method for furosine determination. agriscigroup.usmdpi.comnih.govresearchgate.netresearchgate.netnih.gov Ion-pair reversed-phase HPLC (IP-RP-HPLC) with UV detection at 280 nm is a frequently used approach. agriscigroup.uslifeasible.com This method is particularly suitable for analyzing furosine in milk and dairy products. lifeasible.com
The general procedure for HPLC analysis involves:
Acid Hydrolysis: The food sample is hydrolyzed with hydrochloric acid to convert the Amadori product (ε-deoxy-fructosyllysine) into furosine. agriscigroup.uslupinepublishers.com
Cleanup: The hydrolysate is often purified using solid-phase extraction (SPE) to remove interfering substances. nih.gov
Chromatographic Separation: The purified sample is injected into the HPLC system, where furosine is separated on a column. agriscigroup.us
Detection and Quantification: Furosine is detected by a UV detector, and its concentration is determined by comparing its peak area to that of a known standard. agriscigroup.us
More recently, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a faster and more efficient alternative to conventional HPLC. sci-hub.senih.gov UHPLC systems use smaller particle-size columns and higher pressures, resulting in significantly shorter analysis times. sci-hub.se A UHPLC method has been developed that can determine furosine in just 2 minutes, with a total runtime of 6 minutes, which is a significant improvement over the longer run times of traditional HPLC methods. sci-hub.se This allows for a much higher sample throughput, which is beneficial for routine quality control in the food industry. sci-hub.se
The table below provides a comparison of key parameters for HPLC and UHPLC methods used in furosine analysis.
| Parameter | HPLC | UHPLC |
| Typical Run Time | 8 - 22 minutes dairy-journal.org | 2 - 8 minutes sci-hub.senih.gov |
| Column Type | Reversed-phase C18 agriscigroup.us | Reversed-phase HSS T3 sci-hub.se |
| Detection Method | UV at 280 nm agriscigroup.uslifeasible.com | PDA at 280 nm sci-hub.se |
| Sample Throughput | Standard | High sci-hub.se |
This interactive table compares the key features of HPLC and UHPLC for furosine analysis, highlighting the advantages of UHPLC in terms of speed and efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For the analysis of non-volatile compounds like furosine, a derivatization step is necessary to increase their volatility and thermal stability. In the context of furosine determination, GC-MS is less common than liquid chromatography methods but has been applied for the analysis of Maillard reaction products. qascf.comnih.gov
The process typically involves the esterification of the carboxyl group and acylation of the amino groups of the amino acid derivative. For instance, a method developed for the simultaneous measurement of lysine and its metabolites, including furosine, in human urine involved esterification with 2 M HCl in methanol (B129727) followed by amidation using pentafluoropropionic anhydride (B1165640) in ethyl acetate. nih.gov The resulting methyl ester-pentafluoropropionyl derivatives are then suitable for GC-MS analysis. nih.gov Detection is often performed in negative-ion chemical ionization (NICI) mode, and quantification can be achieved using selected-ion monitoring (SIM) for enhanced sensitivity and specificity. nih.gov Research has also explored using GC-MS combined with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technology to detect furfural (B47365) compounds, which are also formed during the Maillard reaction alongside furosine, in heat-treated milk. qascf.comresearchgate.net
Ion-Pair Reversed-Phase HPLC
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most established and widely used method for the quantification of furosine. agriscigroup.usresearchgate.net This technique is favored because it provides excellent detection limits and is not as time-consuming as other methods. agriscigroup.us The principle involves adding an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged furosine molecule. This neutral complex can then be retained and separated on a nonpolar reversed-phase column (e.g., C18 or ODS2). cerealsgrains.orgoup.com
The mobile phase typically consists of an aqueous solution containing the ion-pairing agent, an organic modifier like acetonitrile (B52724), and an acid such as formic acid to control the pH. cerealsgrains.orgoup.com Sodium heptane (B126788) sulfonate is a commonly used ion-pairing agent. cerealsgrains.orgoup.com Detection is almost universally performed using a UV detector set at a wavelength of 280 nm, where furosine exhibits strong absorbance. tandfonline.com The method has been successfully applied to determine furosine content in a wide range of food products, including milk, baby cereals, and cheese. agriscigroup.uscerealsgrains.orgresearchgate.net Studies have shown that external standard calibration is generally adequate for quantification, as matrix interference is often minimal after proper sample cleanup. oup.comoup.com
Table 1: Typical Chromatographic Conditions for Furosine Analysis by IP-RP-HPLC This table is interactive. Users can sort and filter the data.
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Spherisorb ODS2 (5 µm, 250 x 4.6 mm) | cerealsgrains.org, oup.com |
| Mobile Phase | 5 mM Sodium heptane sulfonate with 20% Acetonitrile and 0.2% Formic acid | cerealsgrains.org, oup.com |
| Elution Mode | Isocratic | cerealsgrains.org |
| Flow Rate | 1.2 mL/min | cerealsgrains.org, oup.com |
| Detection | UV at 280 nm | tandfonline.com |
| Column Temp. | Ambient or 30°C | cerealsgrains.org, oup.com |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative to IP-RP-HPLC for the analysis of polar compounds like furosine. researchgate.netsigmaaldrich.com HILIC employs a polar stationary phase (e.g., silica-based) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. researchgate.netsigmaaldrich.com The separation mechanism is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase. sigmaaldrich.comnih.gov
A significant advantage of HILIC for furosine analysis is that it avoids the use of non-volatile ion-pairing agents. researchgate.netnih.gov This makes the method fully compatible with mass spectrometry (MS) detection, which offers higher sensitivity and selectivity. researchgate.net HILIC methods can provide complete baseline separation of furosine from other sample components. researchgate.netnih.gov Furthermore, when combined with rapid sample preparation techniques like microwave-assisted hydrolysis, the total analysis time for furosine in a food sample can be significantly reduced to approximately 25-30 minutes. researchgate.netnih.gov HILIC has been successfully applied to analyze furosine in thermally processed foods, cereals, and crisp bread. researchgate.net
Spectroscopic Approaches: Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to study the structure and dynamics of molecules. In food science, it has been increasingly used to monitor the Maillard reaction, as some of the intermediate and advanced products formed are fluorescent. tandfonline.comnuft.edu.ua The fluorescence of these compounds can serve as an indicator of the extent of the reaction and, consequently, of the thermal damage in foods. jst.go.jpresearchgate.net
Furosine itself, or more accurately the advanced Maillard products associated with its formation pathway, exhibits fluorescence. jst.go.jpnih.gov Research has demonstrated a correlation between the formation of furosine and an increase in fluorescence intensity at specific excitation and emission wavelengths. tandfonline.comjst.go.jp For example, in studies on cooked meat, the fluorescence of broiled meat showed a maximum at an excitation/emission wavelength pair of 333/425 nm, which was found to be a useful indicator of the Maillard reaction. jst.go.jpresearchgate.net This spectroscopic approach offers a rapid and non-destructive alternative to chromatographic methods for evaluating the initial stages of the Maillard reaction. researchgate.net
Front-Face Fluorescence Spectroscopy (FFFS)
Front-Face Fluorescence Spectroscopy (FFFS) is a specific application of fluorescence spectroscopy that is particularly well-suited for analyzing opaque, turbid, or solid samples like milk, cheese, and other dairy products. researchgate.netnih.gov Unlike conventional right-angle fluorescence measurements, FFFS measures fluorescence emitted from the same surface of the sample that is being excited. researchgate.net This geometry minimizes inner filter effects and light scattering, which are significant problems when analyzing complex food matrices. researchgate.net
FFFS has been developed as a rapid, non-destructive tool for quantifying heat-damage indicators in milk, including furosine and lactulose (B1674317). researchgate.netdntb.gov.uaplos.org The method involves recording the fluorescence spectra of intrinsic fluorophores within the food, such as tryptophan, as well as the spectra of fluorescent Maillard reaction products. researchgate.netdairy-journal.org By applying chemometric techniques like Principal Component Regression (PCR) to the spectral data, it is possible to build predictive models that correlate the fluorescence measurements with furosine concentrations determined by a reference method like HPLC. researchgate.netresearchgate.net
Applications in Monitoring Maillard Reaction Products
In dairy products, FFFS has been used to simultaneously evaluate furosine and lactulose content, providing a comprehensive picture of the heat treatment's severity. researchgate.netdairy-journal.orgenseignementsup-recherche.gouv.fr Studies have successfully correlated fluorescence data with the loss of available lysine and the formation of furosine during the processing of infant formulas. tandfonline.com In meat products, fluorescence measurements have been used to track the Maillard reaction under different cooking conditions (pan-broiling, frying, baking), showing a good correlation with furosine content. jst.go.jpresearchgate.net The technique's speed and non-destructive nature make it a promising alternative to conventional chemical analyses for quality control in the food industry. researchgate.netresearchgate.net
Sample Preparation Techniques
The accurate determination of furosine requires a robust sample preparation procedure, as furosine is not typically present in its free form in food. agriscigroup.uscerealsgrains.org It is an artifact formed by the acid hydrolysis of the ε-N-deoxy-fructosyl-lysine residue (an Amadori product), which is the primary stable product of the early Maillard reaction. agriscigroup.us Therefore, acid hydrolysis is the critical first step in virtually all analytical methods for furosine.
The most common procedure involves heating the sample with hydrochloric acid (HCl). qascf.comagriscigroup.uscerealsgrains.org However, the conditions for this hydrolysis can vary significantly, which can impact the final measured furosine value. Key parameters include the HCl concentration, the ratio of sample to acid, the hydrolysis temperature, and the duration. oup.comoup.com Studies have investigated the optimization of these conditions, with findings indicating that higher acid concentrations (e.g., 10 M HCl) can maximize furosine formation. oup.comoup.com
Following hydrolysis, the hydrolysate is typically filtered to remove solid debris. agriscigroup.uscerealsgrains.org A purification or cleanup step is often employed to remove interfering compounds before chromatographic analysis. cerealsgrains.orgresearchgate.net Solid-Phase Extraction (SPE) using a C18 cartridge is a widely used cleanup method. cerealsgrains.org The hydrolysate is passed through the cartridge, which retains less polar interfering substances while allowing the polar furosine to be eluted, often with dilute HCl. cerealsgrains.org Some modern rapid methods have sought to simplify or eliminate the SPE step to improve analysis efficiency. researchgate.net
Table 2: Summary of Sample Preparation Parameters for Furosine Analysis This table is interactive. Users can sort and filter the data.
| Sample Type | Hydrolysis Acid | Hydrolysis Conditions | Purification Method | Source(s) |
|---|---|---|---|---|
| Fermented Milk | 10.6 N HCl | 110°C for 23 h | Filtration | agriscigroup.us |
| Baby Cereals | 10.6 M HCl | 110°C for 24 h | Filtration, Sep-pak C18 cartridge | cerealsgrains.org |
| Milk | 8 N HCl | 110°C for 18 h | Filtration | qascf.com, researchgate.net |
| Thermally Processed Foods | 9 M HCl | Microwave at 160°C for 40 min | SPE with hydrophilic-lipophilic sorbent | researchgate.net, nih.gov |
| Milk | 10 M HCl | 110°C for 23 h | SPE with C18 cartridge | oup.com, oup.com |
| Concentrated Milk | 8 N HCl | 110°C for 23 h | Filtration (0.22 µm membrane) | tandfonline.com |
Acid Hydrolysis Procedures
The quantification of furosine is predicated on its formation from the Amadori product, ε-deoxy-fructosyllysine, during acid hydrolysis. agriscigroup.us This process is a critical preparatory step in analytical methods designed to measure the extent of the early stages of the Maillard reaction in food and biological samples. cerealsgrains.orgcdrfoodlab.com Research protocols consistently employ strong acids, primarily hydrochloric acid (HCl), to facilitate this conversion, although the specific conditions such as acid concentration, temperature, and duration of hydrolysis vary across different studies. agriscigroup.usresearchgate.net
The concentration of hydrochloric acid used typically ranges from 6 M to 10.6 M. cerealsgrains.orgresearchgate.netillinois.edu For instance, some procedures specify hydrolysis with 10.6 M HCl, while others utilize 6 M or 8 M HCl. agriscigroup.uscerealsgrains.orgresearchgate.net The reaction is conducted at elevated temperatures, commonly 110°C, in sealed, oxygen-expelled tubes to ensure consistent and complete hydrolysis. agriscigroup.usresearchgate.net The duration of the heating process is also a key parameter, with studies reporting times of 18, 23, or 24 hours. agriscigroup.uscerealsgrains.orgresearchgate.net The choice of these parameters can influence the molar yield of furosine from its precursor Amadori compounds. researchgate.net For example, hydrolysis with 8 M HCl has been shown to result in a higher yield of furosine from Amadori compounds containing a fructosyl-moiety compared to 6 M HCl. researchgate.net More recent advancements have explored the use of microwave-assisted HCl hydrolysis, which can significantly reduce the time required for this step to as little as 40 minutes. nih.gov After hydrolysis, the resulting solution, known as the hydrolysate, is typically filtered to remove particulate matter before further cleanup and analysis. agriscigroup.uscerealsgrains.org
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 (Microwave-Assisted) |
|---|---|---|---|---|
| Acid | 10.6 N Hydrochloric Acid agriscigroup.us | 10.6M Hydrochloric Acid cerealsgrains.org | 8 M Hydrochloric Acid researchgate.net | 8 M Hydrochloric Acid nih.gov |
| Temperature | 110 °C agriscigroup.us | 110 °C cerealsgrains.org | 110 °C researchgate.net | 160 °C nih.gov |
| Duration | 23 hours agriscigroup.us | 24 hours cerealsgrains.org | 18 hours researchgate.net | 40 minutes nih.gov |
| Reference | agriscigroup.us | cerealsgrains.org | researchgate.net | nih.gov |
QuEChERS Extraction and Solid Phase Extraction (SPE) Cleanup
Following acid hydrolysis, the sample hydrolysate requires cleanup to remove interfering compounds before chromatographic analysis. Solid Phase Extraction (SPE) is a widely used technique for this purpose. nih.govnih.gov The general SPE protocol involves conditioning the sorbent material, loading the sample, washing away impurities, and finally eluting the analyte of interest. phenomenex.com For furosine analysis, C18 cartridges are commonly employed. cerealsgrains.orgcsic.es The process typically begins with pre-wetting or activating the C18 cartridge with methanol, followed by water. cerealsgrains.org The filtered hydrolysate is then applied to the cartridge. cerealsgrains.org Furosine is subsequently eluted using 3M HCl. cerealsgrains.org Other methods utilize hydrophilic-lipophilic sorbents for the cleanup step. nih.govoup.com This cleanup phase is crucial for reducing matrix complexity and improving the accuracy of analytical results. thermofisher.com
A more recent sample preparation approach, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has also been applied in the analysis of Maillard reaction products. researchgate.netphenomenex.com The QuEChERS method consists of two main steps: a salting-out extraction and a dispersive solid-phase extraction (dSPE) for cleanup. iaea.orgmdpi.com In the context of analyzing heat-treated milk, a QuEChERS-based method involved an extraction with acetonitrile followed by cleanup using both octadecylsilyl (C18) and primary secondary amine (PSA) sorbents to achieve satisfactory recoveries of the target analytes. researchgate.net This approach simplifies the sample preparation process, combining extraction and cleanup into a streamlined procedure. phenomenex.com
| Step | Description | Reagents Used | Purpose |
|---|---|---|---|
| 1. Conditioning | The sorbent in the SPE cartridge is activated to ensure reproducible interaction with the sample. phenomenex.comscharlab.com | Methanol, followed by water cerealsgrains.org | Prepares the stationary phase for sample loading. |
| 2. Loading | The acid hydrolysate containing furosine is passed through the conditioned cartridge. phenomenex.com | Filtered sample hydrolysate cerealsgrains.org | Adsorbs the analyte and some matrix components onto the sorbent. |
| 3. Washing | A solvent is passed through the cartridge to remove weakly bound, unwanted matrix components. phenomenex.comscharlab.com | N/A (in some simplified furosine protocols) | Removes interferences while the analyte of interest remains bound. |
| 4. Elution | A solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte. phenomenex.comscharlab.com | 3M Hydrochloric Acid cerealsgrains.org | Recovers the purified furosine for subsequent analysis. |
Method Validation and Performance Metrics in Research Settings
The validation of analytical methods is essential to ensure the reliability and accuracy of furosine quantification in research. Performance metrics such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision are routinely evaluated. nih.govnih.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the techniques of choice for furosine determination, providing high sensitivity and shorter analysis times compared to other methods. agriscigroup.us
Linearity is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, with values of 0.9995 or higher being reported. csic.es The sensitivity of the methods is defined by the LOD and LOQ. Studies have reported a wide range of these values depending on the specific method and instrumentation. For example, one method reported an LOD of 0.7 mg/kg and an LOQ of 2.3 mg/kg oup.com, while another, using capillary electrophoresis-tandem mass spectrometry, achieved an LOD of 0.07 mg/L and an LOQ of 0.25 mg/L. nih.gov A rapid UPLC method reported an LOD of 3 µg/L and an LOQ of 10 µg/L. nih.gov
Accuracy is often assessed through recovery studies, where samples are spiked with known amounts of furosine. Reported recovery rates are generally high, ranging from 77% to 97% nih.gov, 80.5% to 94.2% nih.gov, and 94.6% to 98.6% oup.com. Precision is evaluated by measuring repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (RSD%). Intra-day RSD values are often reported to be between 4-6%, while inter-day or inter-laboratory variations can be higher. nih.govresearchgate.net These validation parameters confirm that the developed analytical methods are suitable for the accurate and reproducible determination of furosine in various food matrices. nih.govbiointerfaceresearch.com
| Parameter | Study 1 oup.com | Study 2 nih.gov | Study 3 nih.gov | Study 4 researchgate.net |
|---|---|---|---|---|
| Technique | HILIC-LC | CE-MS² | UPLC | HPLC-QTOF-MS |
| Limit of Detection (LOD) | 0.7 mg/kg | 0.07 mg/L | 3 µg/L (0.003 mg/L) | 0.01 mg/L |
| Limit of Quantification (LOQ) | 2.3 mg/kg | 0.25 mg/L | 10 µg/L (0.01 mg/L) | 0.025 mg/L |
| Linearity (R²) | Not Specified | Not Specified | >0.999 | 0.9998 |
| Recovery (%) | 94.6 - 98.6 | 77 - 97 | 80.5 - 94.2 | 83.96 - 93.51 |
| Precision (RSD%) | Not Specified | Intra-day: 4-6% Inter-day: <16% | 2.2 - 6.8% | Intra-day: 0.2-1.6% Inter-day: 0.5% |
Molecular Interactions and Biological Pathways Involving Furosine (Maillard Product)
Interactions with Cellular Components
Research into the biological effects of furosine has revealed interactions with specific cellular components that initiate downstream signaling cascades. mdpi.com Studies have shown that furosine treatment can activate the gene for phospholipase A2 gamma (PLA2-3). mdpi.comnih.gov This activation leads to an increase in the levels of lysophosphatidylcholine (B164491) 18:0 (LPC (18:0)), a specific metabolic mediator. mdpi.comnih.gov This indicates that furosine's effects are, at least in part, mediated through the regulation of gene expression and subsequent changes in lipid metabolism. nih.gov The downstream effectors of the furosine-induced pathway, such as the protein MLKL, can further interact with and damage cellular organelles. frontiersin.org Activated MLKL can aggregate on the lysosomal membrane, leading to increased permeability and the leakage of enzymes like cathepsin B into the cytosol, which can trigger cell death. frontiersin.org MLKL has also been implicated in damaging mitochondrial membranes. frontiersin.org
Cellular Responses and Signaling Pathways (e.g., Necroptosis Pathway: RIPK1/RIPK3/MLKL)
A significant finding in furosine research is its ability to trigger a form of programmed cell death called necroptosis. nih.govmedkoo.com This cellular response is mediated by the RIPK1/RIPK3/MLKL signaling pathway. mdpi.comnih.gov Necroptosis is a regulated form of necrosis that is typically initiated by stimuli such as tumor necrosis factor (TNF). rockland.comfrontiersin.org In the context of furosine toxicity, the pathway is activated downstream of the furosine-induced increase in LPC (18:0). mdpi.com
The signaling cascade involves the activation of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1) and Receptor-Interacting serine/threonine-protein Kinase 3 (RIPK3). mdpi.comnih.gov Furosine treatment has been demonstrated to significantly increase the expression levels of both RIPK1 and RIPK3. mdpi.com The activation of RIPK1 and RIPK3 leads to the recruitment and subsequent phosphorylation of their substrate, the Mixed Lineage Kinase domain-Like protein (MLKL). mdpi.comnih.govrockland.com This phosphorylation causes MLKL to oligomerize, translocate to the plasma membrane, and disrupt its integrity, ultimately leading to lytic cell death. frontiersin.orgrockland.com This activation of the RIPK1/RIPK3/MLKL pathway also promotes a downstream inflammatory reaction, evidenced by increased expression of factors like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). mdpi.comnih.gov
| Protein | Full Name | Role in Pathway | Effect of Furosine |
|---|---|---|---|
| PLA2-3 | Phospholipase A2 gamma | Upstream sensor; regulates LPC (18:0) levels. mdpi.comnih.gov | Expression is increased. mdpi.com |
| RIPK1 | Receptor-Interacting serine/threonine-protein Kinase 1 | Core component of the necrosome; kinase activity is crucial for necroptosis induction. nih.govfrontiersin.org | Expression is activated/increased. mdpi.comnih.gov |
| RIPK3 | Receptor-Interacting serine/threonine-protein Kinase 3 | Recruited and activated by RIPK1; phosphorylates MLKL. rockland.com | Expression is activated/increased. mdpi.comnih.gov |
| MLKL | Mixed Lineage Kinase domain-Like protein | Terminal executor of necroptosis; phosphorylated by RIPK3, oligomerizes, and disrupts the cell membrane. frontiersin.orgrockland.com | Phosphorylation is increased. mdpi.comnih.gov |
Influence on Specific Cell Types (e.g., Hepatocytes)
The liver has been identified as a primary target organ for furosine's toxic effects. dfg.denih.gov In vivo studies using mouse models have demonstrated that long-term administration of furosine leads to liver damage. nih.gov This is characterized by inflammation, pathological changes in liver tissue, and hepatocyte toxicosis. mdpi.comnih.gov The damage is dose-dependent and is reflected by significant increases in the serum levels of key liver biochemical indicators, including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (γ-GT), total bilirubin (B190676) (TBil), and lactate (B86563) dehydrogenase (LDH). nih.gov These results suggest that furosine can cause chronic inflammation and necrosis in hepatocytes. nih.gov
In vitro studies on specific cell types corroborate these findings. Furosine has been shown to trigger the necroptosis pathway specifically in primary hepatocytes. mdpi.comnih.gov Furthermore, research on human liver cancer cell lines, such as HepG2 cells, has shown that furosine inhibits cell viability. nih.gov These findings collectively indicate that hepatocytes are a significant target for furosine-induced toxicity, which occurs via the activation of the necroptotic cell death pathway. nih.govnih.gov
Synthetic Approaches for Furosine and its Amadori Precursors (for research standards)
The availability of pure furosine and its precursor, the Amadori compound ε-N-(1-deoxy-D-fructosyl)-L-lysine, is essential for their use as analytical standards in food chemistry and biomedical research. cerealsgrains.org These standards are crucial for calibrating analytical instruments and accurately quantifying the extent of the Maillard reaction in various samples. agriscigroup.uslifeasible.com The synthesis of these compounds for research purposes focuses on achieving high purity and yield through controlled chemical reactions and effective purification techniques. The general strategy involves two main stages: first, the synthesis of the lysine Amadori compound, and second, its subsequent conversion to furosine via acid hydrolysis. cerealsgrains.org
The foundational step in producing furosine is the synthesis of its precursor, the lysine Amadori compound, most commonly Nε-(1-deoxy-D-fructosyl)lysine (fructoselysine). This is typically achieved through a condensation reaction between the ε-amino group of a lysine derivative and a reducing sugar like glucose. nih.govwur.nl To prevent unwanted reactions at the α-amino group of lysine, a protected form, such as N-α-acetyllysine or N-α-carbobenzoxy-(Cbz)-lysine, is often used as the starting material. nih.govgoogle.com
The reaction is generally carried out by heating the protected lysine and the sugar in a suitable solvent. One documented method involves heating N-α-acetyllysine with glucose in the dry state at 90°C for 4 hours. nih.gov Another approach utilizes a reflux reaction where a lysine derivative and D-glucose are heated in an alcoholic solution, such as anhydrous methanol, for several hours. google.comlookchem.com For instance, reacting H-Lys(acetyl)-OH with lactose in a methanol and dimethyl sulfoxide (B87167) solvent mixture at 90°C for 8 hours is one described pathway. lookchem.com
Once the Amadori compound is formed and purified, furosine is prepared via acid hydrolysis. This process involves heating the Amadori compound in a strong acid solution, such as 7.8 N to 10.6 N hydrochloric acid (HCl), at approximately 110°C for about 23-24 hours. cerealsgrains.orgagriscigroup.usnih.gov This harsh acidic condition forces the cyclization and dehydration of the fructoselysine moiety to form the stable furan (B31954) ring characteristic of furosine. nih.gov The resulting hydrolysate contains furosine dihydrochloride, which can then be isolated. nih.gov
Table 1: Examples of Laboratory Synthesis Conditions for Lysine Amadori Compounds and Furosine
| Starting Materials | Reaction Conditions | Product | Source |
|---|---|---|---|
| N-α-acetyllysine, Glucose | Dry state heating at 90°C for 4 h | N-α-acetyl-fructoselysine (intermediate) | nih.gov |
| N-α-acetyl-fructoselysine | Acid hydrolysis with 7.8 N HCl | Furosine | nih.gov |
| H-Lys(acetyl)-OH, Lactose | Methanol/dimethyl sulfoxide solvent, 90°C for 8 h | Lactulosyl-lysine derivative (intermediate) | lookchem.com |
| Lactulosyl-lysine derivative | Acid hydrolysis with HCl at 110°C for 23 h | Furosine | lookchem.com |
| Lysine α-NH2 derivative, D-Glucose | Reflux in alcoholic solution at 40-90°C for 1-10 h | Fructoselysine | google.com |
| ε-N-(1-deoxy-D-fructosyl)-L-lysine | Acid hydrolysis | Furosine | cerealsgrains.org |
The production of furosine and its precursors as certified reference materials demands methods that are not only effective but also optimized for maximum yield and exceptional purity. Optimization strategies focus on several key aspects of the synthesis and purification process.
A critical step is the purification of the intermediate Amadori compound before its conversion to furosine. Techniques such as cation-exchange chromatography are widely employed for this purpose. nih.govgoogle.com In this method, the reaction mixture is loaded onto a strong acidic cation exchange resin. The sugar, being uncharged, is washed away with pure water, while the positively charged lysine derivatives are retained. The desired Amadori compound can then be selectively eluted using a buffer solution, such as pyridinium (B92312) formate (B1220265) or pyridinium acetate, at a specific pH. google.com
Further optimization involves the careful monitoring of the purification steps to maximize recovery and ensure product purity. A patent for fructoselysine preparation describes the use of an enzymatic assay to monitor the removal of residual glucose and to track the elution of the product from the chromatography column. google.com This approach is reported to be more sensitive and convenient than traditional methods like thin-layer chromatography, thereby reducing product loss and improving the final yield. google.com
For the final isolation of furosine after acid hydrolysis, preparative fractionation of the dihydrochlorides of furosine (and co-products like pyridosine) can also be achieved effectively using cation-exchange chromatography. nih.gov The final step often involves crystallization from a solvent like methanol or ether to obtain a solid, highly pure white powder suitable for use as a reference standard. google.com These optimized procedures allow for the preparation of furosine with high yield and sufficient purity to serve as a reliable standard for analytical applications. nih.gov
Table 2: Optimization and Purification Techniques for Furosine Synthesis
| Step | Technique | Purpose | Source |
|---|---|---|---|
| Purification of Amadori Compound | Cation-Exchange Chromatography | Separate the product from unreacted sugar and by-products. | nih.govgoogle.com |
| Monitoring of Purification | Online enzymatic assay | Monitor glucose removal and product elution for improved yield and purity. | google.com |
| Final Purification of Furosine | Cation-Exchange Chromatography | Fractionate furosine and pyridosine (B1217491) dihydrochlorides. | nih.gov |
| Final Product Isolation | Crystallization | Obtain a high-purity solid product. | google.com |
Furosin Ellagitannin : Research Perspectives
Occurrence and Natural Sources of Furosin (Ellagitannin)
Ellagitannins, including this compound, are secondary metabolites widely distributed in the plant kingdom. They are found in significant amounts in specific food sources such as berries and nuts, as well as in the wood and bark of certain tree species. nih.govcirad.frexplorationpub.commdpi.comnih.gov this compound itself has been specifically isolated from Phyllanthus muellerianus. researchgate.netdntb.gov.ua Ellagitannins are generally localized within the cytoplasm and cell vacuoles of plants. explorationpub.com Their presence contributes to the characteristic taste of fruits and plays a role in plant defense systems. explorationpub.comnih.gov
Biological Mechanisms of this compound (Ellagitannin)
Studies investigating the biological mechanisms of this compound have primarily focused on its impact on cellular differentiation and signaling pathways, particularly in the context of osteoclast biology. This compound, as a hydrolysable tannin, has demonstrated a marked inhibitory effect on the differentiation of osteoclasts derived from both murine bone marrow mononuclear cells and Raw264.7 cells. nih.govresearchgate.net This inhibitory action appears to target the early stages of osteoclastic differentiation without exhibiting cytotoxic effects on the precursor cells. nih.govresearchgate.net
Modulation of Cellular Differentiation Processes (e.g., Osteoclast Differentiation)
This compound has been shown to suppress the differentiation of osteoclasts induced by the receptor activator of nuclear factor-kappaB ligand (RANKL). nih.govresearchgate.netroyalsocietypublishing.orgnih.gov This suppression is evidenced by a reduction in the number of tartrate resistant acid phosphatase (TRAP)-positive multinucleated cells and a decrease in TRAP activity. nih.govresearchgate.net The inhibitory effect is directed towards the early phase of osteoclastic differentiation. nih.govresearchgate.net Beyond osteoclasts, this compound isolated from Phyllanthus muellerianus has also been reported to stimulate the proliferation and differentiation of human keratinocytes and dermal fibroblasts. researchgate.net
Research findings on this compound's effect on osteoclast differentiation are summarized in the table below:
| Cell Type | Inducing Agent | Effect on Differentiation | Effect on TRAP Activity | Effect on TRAP-Positive Cells | Reference |
| Murine Bone Marrow Mononuclear Cells | RANKL | Markedly decreased | Decreased | Reduced number | nih.govresearchgate.net |
| Raw264.7 cells | RANKL | Markedly decreased | Decreased | Reduced number | nih.govresearchgate.net |
Inhibition of Intracellular Signaling Pathways (e.g., MAP Kinase Activation: p38MAPK, JNK/AP-1)
A key mechanism by which this compound exerts its inhibitory effect on osteoclast differentiation involves the modulation of intracellular signaling pathways. This compound has been found to inhibit the RANKL-induced activation of the p38 mitogen-activated protein kinase (p38MAPK) and the c-Jun N-terminal kinase (JNK)/activating protein-1 (AP-1) pathways. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netkstudy.com MAP kinase pathways, including ERK, JNK/SAPK, and p38, are crucial for transducing various intracellular and extracellular stimuli, leading to diverse cellular responses. nih.gov Specifically, the p38 MAPK pathway is implicated in inflammatory responses and the regulation of osteoclast differentiation and bone resorption, partly through modulating RANKL expression. mdpi.com Activation of JNK and p38 is correlated with increased phosphorylation of c-Jun and subsequent AP-1 activity. nih.gov By inhibiting the activation of p38MAPK and JNK/AP-1, this compound interferes with critical signaling cascades required for osteoclast development and function. nih.govresearchgate.net
Effects on Cellular Structures and Functions (e.g., Actin Ring Formation, Resorption)
In addition to its effects on differentiation and signaling, this compound impacts the structural and functional aspects of osteoclasts. Studies have shown that this compound reduces the formation of resorption pits by osteoclasts. nih.govresearchgate.net This functional impairment is associated with a disruption of the actin rings within the osteoclasts. nih.govresearchgate.net The formation of a well-organized actin ring is a critical morphological feature of active osteoclasts, essential for creating a sealed zone necessary for effective bone resorption. nih.govbmbreports.org By disrupting actin ring formation, this compound compromises the ability of osteoclasts to resorb bone matrix. nih.govresearchgate.net
Biosynthesis and Metabolism of this compound (Ellagitannin) in Organisms
Ellagitannins like this compound are synthesized in plants through complex pathways involving the esterification of hexahydroxydiphenic acid (HHDP) or related groups to a sugar core, commonly glucose. cirad.frnih.gov The HHDP group is believed to be formed via the oxidative coupling of two galloyl esters attached to glucopyranose. nih.gov Research suggests that the dehydrohexahydroxydiphenoyl (DHHDP) group may be the initial product of this oxidative coupling, with subsequent reductive metabolism yielding the HHDP esters found in ellagitannins. nih.govresearchgate.netchemrxiv.org this compound has been identified structurally as 1-O-galloyl-2,3-(R)-DHHDP-β-d-glucose. nih.gov
Following ingestion, ellagitannins undergo hydrolysis, releasing ellagic acid. nih.govcirad.frmdpi.comfrontiersin.org Ellagic acid is then primarily metabolized by the gut microbiota into various urolithins. nih.govcirad.frmdpi.comfrontiersin.org These urolithin metabolites are generally considered more bioavailable than the parent ellagitannins and ellagic acid, and they can be detected in plasma and target tissues, potentially exerting biological effects. cirad.frmdpi.comfrontiersin.org The extent and type of urolithin production can vary significantly among individuals, influenced by the composition of their gut microbiota. cirad.fr
Comparative and Interdisciplinary Research Directions on Furosins
Methodological Advances in Furosin/Furosine Research
Significant progress has been made in developing and refining analytical methods for the determination of furosine in complex food matrices. High-Performance Liquid Chromatography (HPLC) remains a widely employed technique, with variations such as ion-pair Reversed-Phase HPLC (RP-HPLC) being commonly used for furosine determination in products like infant formula and fermented milk. fishersci.canih.govmycocentral.eu Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times for furosine in samples such as liquid milk. Hydrophilic Interaction Liquid Chromatography (HILIC) presents an advantage by allowing the separation of furosine without the need for ion-pairing agents, which can be beneficial for complete baseline separation and avoiding the use of metal-free chromatographic systems. Combining HILIC with microwave hydrolysis can significantly reduce the total analysis time for furosine in food samples.
Sample preparation often involves acid hydrolysis to convert Amadori compounds to furosine before chromatographic analysis. fishersci.canih.gov However, concerns regarding the repeatability and accuracy of results obtained solely through acid hydrolysis have been raised, highlighting the importance of standardized procedures and the exploration of alternative or improved hydrolysis methods. Solid-Phase Extraction (SPE) is frequently incorporated into sample preparation protocols for cleanup prior to chromatographic analysis.
Other analytical techniques have also been explored for furosine analysis. Capillary Zone Electrophoresis (CZE) provides a valuable tool, particularly for samples where highly retained material might interfere with HPLC columns, offering rapid analysis times. UPLC-MS/MS has been successfully applied for the quantification of furosine in specific matrices like processed velvet antler. Beyond traditional chromatographic and electrophoretic methods, research is also exploring innovative approaches such as optical techniques for the real-time measurement of furosine content, for instance, in honey. The development of a potential immunoassay method for assessing royal jelly freshness, which could potentially target markers like furosine, also indicates future directions in methodological advancements.
Detailed research findings on furosine content in various food products illustrate the application and performance of these methods. For example, studies have reported furosine levels in infant formula ranging from 94 to 1226 mg per 100 g of protein in samples without prebiotics and from 315 to 965 mg per 100 g of protein in prebiotic-supplemented infant formulas. fishersci.ca In fermented milk retailed in China, furosine concentrations were found to range from 25.40 ± 5.2 to 1661.05 ± 89.9 mg per 100 g of protein. mycocentral.eu Furosine content in processed velvet antler varied depending on the processing method, with values ranging from 60.29 to 241.22 mg per kg protein under different conditions. In royal jelly, furosine content increased significantly with storage time and temperature, demonstrating its utility as a freshness indicator.
| Food Product | Furosine Content (mg/100 g protein) | Notes | Source |
| Infant Formula | 94 - 1226 | Without prebiotics | fishersci.ca |
| Infant Formula | 315 - 965 | Prebiotic-supplemented | fishersci.ca |
| Fermented Milk | 25.40 - 1661.05 | Range across different brands in China | mycocentral.eu |
| Royal Jelly (fresh) | 41.7 (average) | Samples of known origin and harvesting | |
| Royal Jelly (imported) | 73.6 (average) | Imported samples | |
| Royal Jelly (stored) | 500.8 | After 10 months at room temperature | |
| Royal Jelly (stored) | 100.5 | After 10 months at 4 °C |
Note: Furosine content can vary significantly based on processing conditions, storage, and product type.
Analytical method performance characteristics, such as limits of detection (LOD) and quantification (LOQ), are crucial for reliable furosine analysis. For ion-pair RP-HPLC, LOD and LOQ for furosine have been reported as 0.018 mg L-1 and 0.060 mg L-1, respectively. fishersci.ca For HILIC, LOD and LOQ were 0.7 and 2.3 mg/kg, respectively, with recoveries ranging from 94.6% to 98.6%.
Computational Modeling and In Silico Studies of this compound/Furosine Interactions
Computational modeling and in silico studies are increasingly being applied to investigate the interactions of furosine and related compounds at a molecular level. While furosine is primarily known as a heat damage marker, computational approaches have been used to explore the potential interactions of compounds identified as "this compound" (or similar spellings) with biological targets.
For instance, in silico docking studies have identified a phytochemical referred to as "this compound" from Phyllanthus amarus that showed high binding affinity to SARS-CoV-2 proteins, including the open and closed states of the S protein, 3CLpro, PLpro, and RdRp. This "this compound" exhibited binding affinities up to -10.20 kcal/mol, and in some cases, higher affinity than remdesivir (B604916) in these in silico models. These studies suggest potential interactions of this specific this compound isomer with viral proteins, although further research is needed to understand the biological implications.
Molecular dynamics simulations are also utilized to study the stability and dynamics of protein-ligand complexes, providing insights into the nature of interactions predicted by docking studies. While direct molecular dynamics simulations specifically on the furosine formed during the Maillard reaction and its interaction with biological systems are less commonly reported, these techniques are applied to study related Amadori compounds and their enzymatic deglycation. For example, computational docking and molecular dynamics simulations have been used to investigate the interaction of 6-P-F-Lys, a phosphorylated Amadori compound related to fructose-lysine, with bacterial deglycase enzymes, helping to define catalytic centers and understand enzyme-substrate interactions.
Furthermore, in silico prediction of molecular properties and pharmacokinetic ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are valuable tools in evaluating the potential biological activity and safety of compounds, including natural products that might contain furosine isomers. These computational methods contribute to understanding the theoretical behavior of furosine and related structures in biological systems and their potential interactions with various molecular targets.
Future Avenues in this compound/Furosine Research
Future research in the field of furosine is poised to advance in several key areas. Methodological development remains crucial, with a continued need for more reliable, accurate, and potentially high-throughput methods for furosine determination in diverse food matrices. Exploring alternative hydrolysis techniques or enzymatic methods that overcome the limitations of traditional acid hydrolysis could improve the precision and repeatability of furosine analysis. The application of novel analytical platforms, such as advanced spectroscopic techniques and improved immunoassay methods, holds promise for faster and more accessible furosine detection, potentially enabling real-time monitoring of food quality.
Further research is needed to fully elucidate the biological effects and implications of furosine consumption. While furosine is primarily considered a marker of heat damage and lysine (B10760008) modification, its potential roles as an advanced glycation end-product (AGE) precursor or its direct interactions with biological systems warrant further investigation. Understanding the specific mechanisms by which furosine and related AGEs might influence physiological processes, such as metabolic pathways or cellular functions, represents a significant future research direction.
The application of computational modeling and in silico studies can be expanded to better understand the formation pathways of furosine under various processing conditions and to predict its interactions with a wider range of biological molecules. Molecular simulations could provide detailed insights into the stability and reactivity of Amadori compounds and their conversion to furosine, aiding in the optimization of food processing techniques to minimize undesirable chemical changes. Furthermore, in silico approaches can be valuable in screening for potential biological targets of furosine or its metabolites, guiding in vitro and in vivo studies.
Integrating multidisciplinary approaches will be essential for a comprehensive understanding of furosine. This includes combining advanced analytical chemistry with computational modeling, in vitro and in vivo biological studies, and food science expertise. Such integrated efforts can lead to a better assessment of food quality, a deeper understanding of the biological impact of heat-induced compounds, and the development of strategies to mitigate the formation of undesirable substances during food processing and storage. Continued research into furosine as a quality marker in various food products, including less-studied matrices, will also contribute to ensuring food authenticity and nutritional value.
Q & A
Q. What are the standard methodologies for quantifying Furosin in glycated proteins?
this compound, a degradation product of glucoselysine formed under acidic hydrolysis, is typically quantified via reverse-phase HPLC with UV detection. The protocol involves hydrolyzing glycated proteins (e.g., serum albumin) with 6 M HCl at 95°C for 18 hours to release this compound, followed by chromatographic separation using a C18 column. Calibration is performed using synthetic this compound standards, and specificity is validated against non-glycated protein hydrolysates .
Q. How does this compound quantification compare to alternative methods like the thiobarbituric acid (TBA) assay?
Unlike the TBA assay, which detects nonspecific aldehydes, this compound quantification is specific to ketoamine linkages in glycated proteins. This specificity minimizes interference from oxidative byproducts, making it superior for studies requiring precise measurement of glycation end products in diabetic or aging models .
Q. What are the critical steps in sample preparation for this compound analysis?
Key steps include:
- Hydrolysis optimization : Strict control of HCl concentration (6 M), temperature (95°C), and duration (18 hours) to maximize this compound yield while minimizing side reactions.
- Chromatographic calibration : Use of internal standards to account for matrix effects in biological samples.
- Validation : Cross-checking results with mass spectrometry (LC-MS/MS) for accuracy in complex matrices .
Advanced Research Questions
Q. How can conflicting this compound quantification data across studies be resolved?
Discrepancies often arise from variations in hydrolysis conditions (e.g., incomplete cleavage at shorter durations) or calibration standards. To address this:
- Standardize protocols using synthetic this compound for calibration.
- Validate hydrolysis efficiency via spiked recovery experiments.
- Report detailed methodological parameters (e.g., HCl purity, hydrolysis vessel material) to enhance cross-study comparability .
Q. What experimental design frameworks (e.g., PICO, FINER) are suitable for this compound-related clinical studies?
- PICO :
- Population : Diabetic patients with albuminuria.
- Intervention : Measurement of this compound levels in serum.
- Comparison : Healthy controls or alternative glycation markers (e.g., HbA1c).
- Outcome : Correlation between this compound and renal dysfunction.
Q. How can researchers optimize hydrolysis conditions to balance this compound yield and protein degradation?
A factorial design experiment can evaluate variables:
- Factors : HCl concentration (4–8 M), temperature (80–100°C), duration (12–24 hours).
- Response variables : this compound yield (HPLC peak area), side-product formation (e.g., advanced glycation end products).
- Trade-offs : Longer hydrolysis increases this compound yield but risks protein carbonization. Pilot studies using model proteins (e.g., bovine serum albumin) are recommended .
Q. What statistical approaches are recommended for interpreting this compound data in longitudinal studies?
Use mixed-effects models to account for intra-individual variability, paired with Bonferroni correction for multiple comparisons. For small sample sizes, non-parametric tests (e.g., Wilcoxon signed-rank) are preferable. Raw data (peak integration values) should be archived in supplementary materials to enable meta-analyses .
Q. How can contradictory findings between this compound levels and functional glycation outcomes be analyzed?
Contradictions may stem from:
- Temporal discordance : this compound reflects cumulative glycation, whereas functional outcomes (e.g., enzyme activity) are acute.
- Compartmentalization : this compound in serum vs. tissue-specific glycation. Mitigate by correlating this compound with time-resolved functional assays (e.g., monthly HbA1c and this compound measurements) and tissue biopsies .
Methodological Validation Questions
Q. What criteria should be used to validate a new this compound detection assay?
Follow ICH Q2(R1) guidelines:
- Specificity : No interference from non-glycated lysine residues.
- Linearity : R² ≥ 0.99 across expected physiological ranges.
- Accuracy : ≥95% recovery in spiked samples.
- Precision : ≤5% RSD for intra-day and inter-day replicates.
- Robustness : Tolerance to ±10% variation in HCl volume or temperature .
Q. How can researchers ensure reproducibility in this compound quantification across labs?
- Inter-laboratory studies : Share aliquots of a glycated protein standard (e.g., glycated hemoglobin).
- Protocol harmonization : Adopt consensus guidelines for hydrolysis and HPLC conditions.
- Open data : Publish raw chromatograms and calibration curves in repositories like Zenodo .
Data Interpretation and Reporting
Q. How should researchers address outliers in this compound datasets?
Apply Grubbs’ test to identify statistical outliers. Investigate technical causes (e.g., pipetting errors) versus biological variability (e.g., hemolyzed samples). Report outliers in supplementary materials with justification for exclusion .
Q. What are the limitations of this compound as a glycation biomarker?
- Insensitivity to short-term glycation : Reflects cumulative damage over weeks/months.
- Matrix effects : Lipemic or hemolyzed sera may alter hydrolysis efficiency.
- Lack of clinical thresholds : No established reference ranges for disease diagnosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
